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molecular formula C9H14O4 B1584308 Eudragit L 30D CAS No. 25212-88-8

Eudragit L 30D

Cat. No. B1584308
M. Wt: 186.2 g/mol
InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N
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Patent
US04419496

Procedure details

Into an agitated reactor are placed 981 g of a 1900 A butadiene/styrene/acrylonitrile (93/5/2) rubber latex (37.2% solids), 388 g of water, 0.255 g of K2S2O8, and 0.085 g of EDTA.2Na+. The pH of the mixture is adjusted to 3.5 using acetic acid. The mixture is then heated to 65° C. At this point two continuous addition (conadd) feed streams are started and added over a one hour period. One is 72 g of an aqueous stream consisting of 2.12% sodium dodecylbenzene sulfonate. The other stream is 87 g of a monomer mixture of 95.6% ethyl acrylate and 4.4% methacrylic acid. The mixture is heated at 65° C. for 4 hours after the conadd streams are finished. The AgAg particles produced consist of 20% shell, the shell consisting of about 95.6% EA and 4.4% MAA.
[Compound]
Name
1900
Quantity
981 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
388 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
K2S2O8
Quantity
0.255 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.085 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
monomer
Quantity
87 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C=CC=C.C=CC1C=CC=CC=1.C(#N)C=C.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(OS(C1C=CC=CC=1)(=O)=O)CCCCCCCCCCC.[Na].[C:60]([O:64][CH2:65][CH3:66])(=[O:63])[CH:61]=[CH2:62].[C:67]([OH:72])(=[O:71])[C:68]([CH3:70])=[CH2:69]>CC(=O)OCC.C(O)(=O)C.O>[C:60]([O:64][CH2:65][CH3:66])(=[O:63])[CH:61]=[CH2:62].[C:67]([OH:72])(=[O:71])[C:68]([CH3:70])=[CH2:69] |f:0.1.2,4.5,11.12,^1:58|

Inputs

Step One
Name
1900
Quantity
981 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
388 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C.C=CC1=CC=CC=C1.C(C=C)#N
Step Six
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
K2S2O8
Quantity
0.255 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0.085 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Step Ten
Name
monomer
Quantity
87 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into an agitated reactor are placed
ADDITION
Type
ADDITION
Details
At this point two continuous addition (conadd) feed streams
ADDITION
Type
ADDITION
Details
added over a one hour period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 65° C. for 4 hours after the conadd streams
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The AgAg particles produced

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCC.C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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